molecular formula C13H16ClIN2 B14501392 7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide CAS No. 64618-59-3

7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide

Cat. No.: B14501392
CAS No.: 64618-59-3
M. Wt: 362.64 g/mol
InChI Key: SFHAOKRSIKJKCR-UHFFFAOYSA-N
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Description

7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide is a quinoline derivative Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide typically involves the following steps:

    Starting Material: The synthesis begins with 4,7-dichloroquinoline.

    Nucleophilic Substitution: 4,7-dichloroquinoline undergoes nucleophilic aromatic substitution with propylamine to form 7-chloro-4-(propylamino)quinoline.

    Quaternization: The resulting compound is then quaternized with methyl iodide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

    Substitution: The compound can undergo further nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its antimalarial and antiviral activities.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with DNA, enzymes, and receptors, leading to its biological effects.

    Pathways Involved: It may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-aminoquinoline: Known for its antimalarial activity.

    7-Chloro-4-(4-methyl-1-piperazinyl)quinoline: Used in the synthesis of antimalarial drugs like chloroquine.

Uniqueness

7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quaternary ammonium group enhances its solubility and reactivity compared to other quinoline derivatives.

Properties

CAS No.

64618-59-3

Molecular Formula

C13H16ClIN2

Molecular Weight

362.64 g/mol

IUPAC Name

7-chloro-1-methyl-N-propylquinolin-1-ium-4-amine;iodide

InChI

InChI=1S/C13H15ClN2.HI/c1-3-7-15-12-6-8-16(2)13-9-10(14)4-5-11(12)13;/h4-6,8-9H,3,7H2,1-2H3;1H

InChI Key

SFHAOKRSIKJKCR-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C2C=CC(=CC2=[N+](C=C1)C)Cl.[I-]

Origin of Product

United States

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